molecular formula C11H7F3N2O3 B13678632 Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13678632
M. Wt: 272.18 g/mol
InChI Key: PTJOCOLKQORAPL-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 1384079-61-1) is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2,4,5-trifluorophenyl group at position 3 and an ethyl carboxylate moiety at position 5. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and utility in medicinal chemistry. The trifluorophenyl group introduces electron-withdrawing fluorine atoms at the 2-, 4-, and 5-positions of the phenyl ring, enhancing lipophilicity and influencing electronic interactions in biological systems.

Safety data () highlight stringent handling requirements, including protection from heat, moisture, and ignition sources (P210, P233, P280), suggesting heightened reactivity and flammability risks compared to non-fluorinated analogs.

Properties

Molecular Formula

C11H7F3N2O3

Molecular Weight

272.18 g/mol

IUPAC Name

ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C11H7F3N2O3/c1-2-18-11(17)10-15-9(16-19-10)5-3-7(13)8(14)4-6(5)12/h3-4H,2H2,1H3

InChI Key

PTJOCOLKQORAPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC(=C(C=C2F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate. The subsequent hydrolysis of this intermediate with sodium hydroxide, followed by acidification with diluted hydrochloric acid, produces the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications, considering the availability of raw materials and the simplicity of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to specific enzymes or receptors, leading to desired biological effects. The oxadiazole ring plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs include:

Compound Name Substituent Pattern CAS Number Similarity Score () Molecular Weight
Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate 2,4,5-Trifluorophenyl 1384079-61-1 Reference (1.00) 283.20 g/mol
Ethyl 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate 4-Trifluoromethylphenyl 163719-82-2 0.90 300.22 g/mol
Ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate 3-Trifluoromethylphenyl 886361-32-6 0.90 300.22 g/mol
Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate 2-Methylbenzyl 1281557-44-5 N/A 246.26 g/mol

Key Observations :

  • Trifluorophenyl vs. Trifluoromethylphenyl : The target compound’s 2,4,5-trifluorophenyl group provides three fluorine atoms at specific positions, creating a more electron-deficient aromatic system compared to trifluoromethyl-substituted analogs (). This difference may enhance interactions with electron-rich biological targets.
  • Steric Effects : The 2-methylbenzyl substituent in introduces bulkier alkyl groups, likely reducing solubility and altering steric interactions in binding pockets compared to fluorine-substituted derivatives.

Physicochemical Properties

Fluorine substituents significantly impact lipophilicity (logP), solubility, and metabolic stability:

  • Trifluoromethyl groups (e.g., 4-trifluoromethylphenyl) may further elevate logP due to the hydrophobic CF₃ moiety.
  • Solubility : Fluorinated compounds generally exhibit lower aqueous solubility, necessitating formulation adjustments for pharmaceutical applications.

Reactivity and Stability

  • Thermal and Moisture Sensitivity : The target compound requires storage in inert, dry conditions (P233, P410), indicating higher sensitivity to hydrolysis and thermal degradation than analogs like Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate (), which lacks fluorine’s destabilizing electronic effects.
  • Oxidative Stability : Fluorine’s electron-withdrawing nature stabilizes the oxadiazole ring against oxidative metabolism, a critical advantage in drug design.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting a fluorinated phenyl precursor (e.g., 2,4,5-trifluorophenylcarboxylic acid derivatives) with hydroxylamine to form an amidoxime intermediate, followed by cyclization with ethyl chlorooxoacetate. Purification is achieved using column chromatography (e.g., silica gel with EtOAc/PE eluent) . Multi-step protocols may include TLC monitoring (e.g., PE/EtOAc = 1:1, Rf = 0.5) to track reaction progress .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., trifluorophenyl protons at δ ~7.5 ppm, oxadiazole ring protons) and confirms regiochemistry .
  • LC-MS : Validates molecular weight (e.g., m/z = 284.2 for C11H8F3N2O3<sup>+</sup>) and purity .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related oxazole-oxazine fused systems .

Advanced Research Questions

Q. How can researchers optimize the yield of oxadiazole ring formation during synthesis?

Key factors include:

  • Catalyst selection : Protic acids (e.g., HCl) or bases (e.g., NaHCO3) to enhance cyclization efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, EtOH) improve solubility of intermediates .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions, such as ester hydrolysis . Yields >60% are achievable with iterative optimization, as shown in analogous syntheses .

Q. How should contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in trifluorophenyl groups) or impurities. Strategies include:

  • Variable-temperature NMR : To observe coalescence of split peaks.
  • 2D NMR (COSY, HSQC) : Assigns coupling networks and confirms connectivity .
  • Comparative analysis : Cross-referencing with published data for structurally similar compounds (e.g., ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate) .

Q. What is the role of fluorine substitution in modulating biological activity?

The 2,4,5-trifluorophenyl group enhances lipophilicity and metabolic stability, as seen in pharmaceuticals like Sitagliptin, where fluorine improves target binding and pharmacokinetics . Computational studies (e.g., logP calculations) can predict bioavailability trends for derivatives .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Column chromatography : Silica gel with gradient elution (e.g., 20–30% EtOAc in PE) resolves oxadiazole products from unreacted starting materials .
  • Azeotropic drying : Removes residual solvents post-purification (e.g., toluene co-evaporation) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .

Q. How can researchers design experiments to confirm regiochemistry in the oxadiazole ring?

  • X-ray crystallography : Definitive structural assignment, as applied to fused oxazole-oxazine systems .
  • Nuclear Overhauser Effect (NOE) NMR : Detects spatial proximity between protons on adjacent rings.
  • Synthetic control experiments : Compare reaction outcomes with regioselectively substituted precursors .

Methodological Considerations

  • Reaction Scale-Up : Pilot studies (e.g., 100 mg to 10 g) require adjusted solvent volumes and cooling rates to maintain yield .
  • Stability Testing : Store the compound under inert gas at −20°C to prevent ester hydrolysis or oxidative degradation, as recommended for related carboxylates .

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